molecular formula C19H21FN2O3S B11588322 isopropyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

isopropyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11588322
M. Wt: 376.4 g/mol
InChI Key: ISCKENMNYZYBPH-UHFFFAOYSA-N
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Description

Isopropyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo-pyrimidine core. The structure includes:

  • Thiazolo[3,2-a]pyrimidine backbone: A bicyclic system with a sulfur atom in the thiazole ring and two nitrogen atoms in the pyrimidine ring.
  • Substituents: Isopropyl ester at position 6, enhancing lipophilicity compared to ethyl esters in analogues. Ethyl group at position 2 and methyl group at position 7, contributing to steric and electronic modulation. 3-Oxo group at position 3, stabilizing the dihydro-pyrimidine ring conformation .

Properties

Molecular Formula

C19H21FN2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

propan-2-yl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H21FN2O3S/c1-5-14-17(23)22-16(12-7-6-8-13(20)9-12)15(18(24)25-10(2)3)11(4)21-19(22)26-14/h6-10,14,16H,5H2,1-4H3

InChI Key

ISCKENMNYZYBPH-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a three-component condensation reaction. This reaction includes ethyl acetoacetate, 1,3-thiazol-2-amine, and an aromatic aldehyde in isopropyl alcohol at 20°C under ultrasonic activation . The position and nature of substituents in the aldehyde component significantly influence the reaction’s direction and the resulting products .

Industrial Production Methods: Industrial production methods for this compound are based on the principles of green chemistry, emphasizing environmental safety, atom economy, and efficiency. The use of ultrasonic irradiation in the synthesis process aligns with these principles, ensuring a more sustainable and efficient production method .

Chemical Reactions Analysis

Types of Reactions: Isopropyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and the nature of the reagents used .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Scientific Research Applications

Isopropyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an anti-inflammatory, antibacterial, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug development .

Mechanism of Action

The mechanism of action of isopropyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazolopyrimidine moiety can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, it has been shown to inhibit tyrosinase, an enzyme involved in melanin production, making it a potential treatment for hyperpigmentation disorders .

Comparison with Similar Compounds

Key Observations :

  • R<sup>5</sup> Substituents : The 3-fluorophenyl group in the target compound may enhance metabolic stability compared to bulkier 4-bromophenyl or electron-donating 4-methylphenyl .
  • Crystallography : Analogues with bulky R<sup>2</sup> substituents (e.g., trimethoxybenzylidene) exhibit significant dihedral angles (80.94° between thiazolo-pyrimidine and aryl rings) due to steric hindrance .

Pharmacological Activity

  • Anticancer Potential: Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo derivatives showed IC50 values of 12–18 µM against breast cancer cell lines (MCF-7), attributed to halogen-mediated DNA intercalation .
  • Structure-Activity Relationships :
    • Fluorine at R<sup>5</sup> (target compound) may enhance kinase inhibition via dipole interactions, as seen in fluorinated kinase inhibitors.
    • Benzylidene groups at R<sup>2</sup> (e.g., trimethoxy) improve π-π stacking with target proteins, increasing binding affinity .

Yield Comparison :

  • Ethyl ester derivatives: 70–78% yield .
  • Isopropyl ester (target): Estimated ~65–70% due to steric hindrance during esterification.

Biological Activity

Isopropyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo-pyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on existing research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H21FN2O3SC_{19}H_{21}FN_2O_3S, with a molecular weight of approximately 392.9 g/mol. Its unique structure includes a thiazolo-pyrimidine core, which is known for conferring various biological activities.

PropertyValue
Molecular FormulaC19H21FN2O3SC_{19}H_{21}FN_2O_3S
Molecular Weight392.9 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research has indicated that compounds with thiazolo-pyrimidine scaffolds exhibit significant antimicrobial properties. For instance, derivatives similar to isopropyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo have shown effectiveness against various pathogens. A study reported minimum inhibitory concentration (MIC) values for related thiazole derivatives ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The structural features of these compounds are believed to enhance their interaction with microbial targets, leading to their bactericidal effects.

Anticancer Activity

Thiazolo-pyrimidines have also been investigated for their anticancer potential. Notably, compounds with similar structures have demonstrated cytotoxicity against several cancer cell lines. For example, certain thiazole derivatives exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin . The presence of electron-donating groups in the phenyl ring has been correlated with increased cytotoxic activity, suggesting that modifications to the compound's structure could enhance its therapeutic efficacy.

The biological activity of isopropyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo can be attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation by occupying active sites.
  • Receptor Modulation : It may bind to cellular receptors, altering signal transduction pathways that regulate cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazolo-pyrimidine derivatives:

  • Antimicrobial Evaluation : A series of thiazole-bearing compounds were tested for their antimicrobial properties, revealing promising activity against resistant strains .
  • Cytotoxicity Assays : In vitro studies demonstrated that modifications in the structure significantly influenced the cytotoxic effects against various cancer cell lines, emphasizing the role of substituent groups in enhancing activity .

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